Product packaging for 2-Diphenylmethylpyrrolidine(Cat. No.:CAS No. 383127-45-5)

2-Diphenylmethylpyrrolidine

Cat. No.: B12819165
CAS No.: 383127-45-5
M. Wt: 237.34 g/mol
InChI Key: OXOBKZZXZVFOBB-UHFFFAOYSA-N
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Description

2-Diphenylmethylpyrrolidine (Desoxy-D2PM) is a stimulant psychoactive compound with the molecular formula C₁₇H₁₉N and a molar mass of 237.35 g/mol. This compound is of significant interest in scientific research due to its structural similarity to other norepinephrine-dopamine reuptake inhibitors (NDRIs) like desoxypipradrol (2-DPMP). In its purified, enantiomerically pure form (R or S), it serves as an excellent chiral derivatizing agent and solvent in chemical synthesis, particularly for the direct determination of the enantiomeric composition of chiral carboxylic acids via NMR analysis. The compound is characterized by a density of approximately 1.062 g/mL at 25°C and a refractive index of n20/D 1.587. It typically presents as a colorless to yellow oil and has a flash point above 110°C. Researchers must note that this substance is strictly for professional laboratory research. It is classified as a Class B drug in some jurisdictions, such as the UK, and is intended for industrial and scientific use only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Safety data indicates it may cause serious eye irritation, skin irritation, and respiratory irritation. Appropriate personal protective equipment (PPE), including eyeshields, gloves, and protective clothing, is required during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N B12819165 2-Diphenylmethylpyrrolidine CAS No. 383127-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzhydrylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOBKZZXZVFOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308207
Record name 2-(Diphenylmethyl)pyrrolidine
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Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

383127-45-5, 119237-64-8
Record name 2-(Diphenylmethyl)pyrrolidine
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Record name 2-Diphenylmethylpyrrolidine
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Record name 2-Diphenylmethylpyrrolidine
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Record name 2-(Diphenylmethyl)pyrrolidine
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Record name 2-DIPHENYLMETHYLPYRROLIDINE
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Synthetic Methodologies for 2 Diphenylmethylpyrrolidine and Its Enantiomers

Stereoselective Synthesis Approaches

Achieving high levels of stereocontrol is paramount in the synthesis of chiral pyrrolidines. Methodologies have evolved from classical resolutions to highly advanced catalytic asymmetric reactions that construct the chiral centers with precision.

The transition-metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands as a powerful and efficient strategy for constructing enantioenriched pyrrolidine (B122466) rings. bohrium.comrsc.org This method is particularly attractive because it can generate multiple stereocenters in a single, atom-economical step. nih.govresearchgate.net The reaction involves a [3+2] cycloaddition between an azomethine ylide, which acts as a 1,3-dipole, and a dipolarophile, typically an alkene. nih.gov

The control of enantioselectivity is most effectively achieved through the use of chiral metal–ligand complexes. nih.gov Research has demonstrated the efficacy of copper(I) and silver(I) catalytic systems paired with specialized chiral ligands. bohrium.com For instance, novel bifunctional ligands like TF-BiphamPhos have been designed to enhance both reactivity and selectivity in these cycloadditions. bohrium.com These catalytic systems are capable of activating less reactive α-azomethine ylides, enabling the synthesis of highly functionalized pyrrolidines that possess a quaternary stereocenter. bohrium.com The versatility of this reaction allows for a wide range of dipolarophiles to be used, leading to diverse pyrrolidine derivatives. nih.govbohrium.com

Table 1: Overview of Catalytic Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

Component Description Examples Citations
Dipole N-metallated azomethine ylides are common and readily available 1,3-dipoles. Imines derived from α-amino acid esters (e.g., methyl glycinate). nih.govbohrium.com
Catalyst Chiral metal complexes are used to control stereoselectivity. Cu(I) or Ag(I) salts combined with chiral ligands. bohrium.comresearchgate.net
Chiral Ligand Bifunctional ligands often provide superior asymmetric induction. TF-BiphamPhos, other phosphine-based ligands. bohrium.com
Dipolarophile Electron-deficient alkenes are commonly used reaction partners. Dimethyl maleate, α,β-unsaturated carbonyl compounds, vinyl sulfones. bohrium.com

| Outcome | Highly functionalized, enantioenriched pyrrolidines. | Pyrrolidines with multiple, well-defined stereocenters. | nih.govrsc.orgnih.gov |

Recent developments have explored acid-mediated reactions for the functionalization of the pyrrolidine ring itself. A notable one-pot, acid-mediated process enables the N-H/α,β-C(sp³)-H trifunctionalization of pyrrolidine without the need for metal catalysts or external oxidants. nih.gov This reaction proceeds through the in situ generation of an azomethine ylide from pyrrolidine under acidic conditions. nih.gov This ylide then engages in an intermolecular [3+2] cycloaddition with acrylic esters. nih.gov The methodology provides a straightforward route to 2,3-dihydro-1H-pyrrolizine derivatives in high yields under mild conditions, demonstrating a novel way to elaborate the core pyrrolidine structure. nih.gov

A well-established and reliable strategy for synthesizing enantiopure 2-diphenylmethylpyrrolidine involves the use of a chiral precursor from the "chiral pool." (S)-Proline is an inexpensive and readily available amino acid that serves as an excellent starting material. acs.orgmdpi.com This approach leverages the inherent stereochemistry of the starting material to ensure the stereochemical integrity of the final product.

A stereoretentive synthesis starting from enantiopure L-proline (the (S)-enantiomer) has been successfully employed to produce (S)-2-diphenylmethylpyrrolidine. acs.org The general pathway involves the chemical modification of the carboxyl group of proline. For instance, the L-proline ester can be reacted with a Grignard reagent, such as phenylmagnesium bromide, to install the two phenyl groups, ultimately forming the diphenylmethyl substituent at the C-2 position of the pyrrolidine ring. acs.orglookchem.com This palladium-catalyzed hydrogenation step has been shown to proceed without loss of stereopurity. acs.org A short synthesis of (S)-2-(diphenylmethyl)pyrrolidine using this principle has been reported, highlighting its utility as a chiral solvating agent for NMR analysis. caymanchem.com

Scalability and Efficiency in Preparative Synthetic Protocols

Translating a synthetic route from a small, laboratory scale (millimole) to a larger, preparative scale (decimole or greater) presents significant challenges in terms of safety, cost, and efficiency. mit.edumit.edu For a protocol to be considered scalable, it must be reproducible, high-yielding, and utilize cost-effective starting materials. mit.edu

The synthesis of chiral auxiliaries derived from (S)-proline is a prime example where scalability has been a focus. lookchem.com Key considerations for scaling up such syntheses include:

Reagent Cost and Availability: Using inexpensive starting materials like (S)-proline is crucial for economic viability. mit.edu

Reaction Conditions: Modifications are often required to manage heat transfer and reagent addition rates in large reaction vessels.

Process Safety: Potential hazards must be re-evaluated and mitigated for large-scale operations.

Purification: Efficient and robust purification methods, such as advanced filtration systems to remove catalysts, are necessary to ensure product quality and consistency.

Developing a scalable protocol requires careful optimization of each synthetic step to ensure the methodology is practical and economical for producing significant quantities of the target compound. mit.edu

Development of Novel Synthetic Schemes for Optically Active Pyrrolidines

The field of organic synthesis is continuously evolving, with ongoing efforts to develop more efficient, selective, and sustainable methods for constructing valuable molecules. researchgate.netnsc.ru In the context of optically active pyrrolidines, novel strategies are emerging that move beyond traditional methods.

One innovative approach is the use of iron(III)-catalyzed intramolecular hydroamination/cyclization. scispace.com This methodology provides a highly efficient and diastereoselective route to enantiopure trans-2,5-disubstituted pyrrolidines. scispace.com The reaction utilizes sustainable and earth-abundant iron salts as the catalyst and starts from enantiopure α-substituted amino alkenes, which can be easily prepared from L-α-amino acids. scispace.com This method is highlighted by its complete diastereoselectivity, which has been applied in an enantiodivergent synthesis of pyrrolidine alkaloids. scispace.com Such novel catalytic systems represent a significant advancement, offering milder reaction conditions and improved environmental compatibility compared to some traditional synthetic protocols. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name IUPAC Name Other Names
This compound 2-(diphenylmethyl)pyrrolidine Desoxy-D2PM, 2-Benzhydrylpyrrolidine
(S)-Proline (2S)-Pyrrolidine-2-carboxylic acid L-Proline
Triflic Acid Trifluoromethanesulfonic acid TFOH
Phenylmagnesium bromide Phenylmagnesium bromide
Dimethyl maleate Dimethyl (Z)-but-2-enedioate
TF-BiphamPhos Chiral ligand
Iron(III) chloride Iron(trichloride) Ferric chloride
Acrylic ester

Chemical Reactivity and Transformation Pathways of 2 Diphenylmethylpyrrolidine

Oxidation Reactions and Corresponding N-Oxide Derivatives

The nitrogen atom in the pyrrolidine (B122466) ring of 2-Diphenylmethylpyrrolidine is susceptible to oxidation. As a secondary amine, it can be oxidized to form a hydroxylamine derivative. If the nitrogen were a tertiary amine (e.g., an N-substituted derivative), it would typically be oxidized to an N-oxide. This reaction is a common metabolic pathway for many nitrogen-containing heterocyclic compounds. nih.govnih.gov The oxidation is generally achieved using common oxidizing agents such as hydrogen peroxide or peroxy acids.

For the analogous tertiary amine, N-methylpyrrolidine (NMP), metabolic studies have shown that it is readily converted in vivo to its corresponding N-oxide. nih.gov This indicates that the pyrrolidine ring system is predisposed to this type of transformation. The resulting N-oxide is a more polar derivative compared to the parent amine.

Table 1: Representative Oxidation Reaction

Reactant Reagent Example Major Product

Reduction Reactions Leading to Amine Derivatives

While this compound is itself an amine, its synthesis often involves reduction reactions where a precursor is transformed into the final pyrrolidine structure.

One significant pathway is the reduction of the related compound, (R/S)-diphenyl-2-pyrrolidinyl-methanol, also known as Diphenylprolinol (D2PM). wikipedia.org this compound is the 4-dehydroxylated analog of D2PM, and its common name, Desoxy-D2PM, reflects this structural relationship. wikipedia.orgwikipedia.org The conversion involves the reduction of the hydroxyl group, a dehydroxylation reaction, to yield the target amine.

Another synthetic approach involves the palladium-catalyzed hydrogenation of pyrrolooxazolone precursors. acs.org This method has been shown to produce asymmetrically substituted benzhydryl pyrrolidines without loss of stereochemical purity, making it a valuable route for synthesizing specific enantiomers of this compound and its derivatives. acs.org

Table 2: Examples of Reduction Pathways to this compound

Precursor Compound Reaction Type Product
Diphenylprolinol (D2PM) Dehydroxylation (Reduction of alcohol) This compound

Nucleophilic Substitution Reactions at the Nitrogen Atom

The lone pair of electrons on the secondary amine nitrogen makes this compound a potent nucleophile. mhmedical.com It readily participates in nucleophilic substitution reactions where the nitrogen atom attacks an electrophilic center, displacing a leaving group. mhmedical.comlibretexts.org Common examples include N-alkylation and N-acylation.

N-Alkylation: The nitrogen atom can be alkylated by reacting it with alkyl halides (e.g., methyl iodide) or other alkylating agents. This reaction results in the formation of a tertiary amine. N-alkylation is a frequently used transformation for modifying the properties of pyrrolidine-containing structures. nih.gov

N-Acylation: Reaction with acylating agents, such as acyl chlorides or acid anhydrides, leads to the formation of an N-acyl derivative (an amide). This transformation is also common, and in some heterocyclic systems, acylation conditions have been observed to cause side reactions like dehydrogenation. researchgate.net

These reactions are fundamental in the synthesis of various derivatives of this compound.

Table 3: Nucleophilic Substitution Reactions at the Nitrogen Atom

Reaction Type Electrophile Example Reagent Class Major Product Class
N-Alkylation Methyl Iodide (CH₃I) Alkyl Halide Tertiary Amine

Other Characteristic Reaction Types and Major Products

Beyond the primary reactions at the nitrogen atom, this compound exhibits other important chemical characteristics.

A significant application of its enantiomerically pure forms, such as (S)-2-(diphenylmethyl)pyrrolidine, is its use as a chiral solvating and derivatizing agent. wikipedia.orgcaymanchem.com In chemical synthesis and analysis, it is used to determine the enantiomeric purity of other chiral compounds, often through NMR analysis. caymanchem.comgoogle.com

Furthermore, the pyrrolidine ring itself can undergo other transformations. For instance, studies on structurally similar saturated heterocycles like piperidines have shown that dehydrogenation can occur under certain conditions, such as during N-acylation reactions, to yield the corresponding unsaturated tetrahydropyridine derivatives. researchgate.net This suggests a potential pathway for the formation of dehydrogenated products from this compound under specific synthetic conditions.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
N-methylpyrrolidine
N-methylpyrrolidine N-oxide
Diphenylprolinol (D2PM)
Pyrrolooxazolone
Methyl Iodide
Acetyl Chloride
(S)-2-(diphenylmethyl)pyrrolidine

Applications of 2 Diphenylmethylpyrrolidine in Asymmetric Synthesis and Catalysis

Utilization as a Chiral Building Block in Complex Molecular Construction

(S)-2-Diphenylmethylpyrrolidine serves as a versatile chiral building block, providing a foundational scaffold for the synthesis of more complex, optically active molecules. lookchem.comevitachem.com Its rigid pyrrolidine (B122466) ring and the bulky diphenylmethyl group create a well-defined chiral environment that can influence the stereochemical outcome of subsequent reactions.

Role in Controlling Stereochemistry for Optically Active Compound Formation

The inherent chirality of 2-diphenylmethylpyrrolidine is instrumental in guiding the formation of specific enantiomers of chiral compounds. lookchem.com When incorporated into a larger molecule, its stereochemistry directs the approach of reagents, leading to the preferential formation of one diastereomer over another. This diastereoselective control is a cornerstone of asymmetric synthesis, allowing for the construction of enantiomerically pure or enriched products. For instance, the synthesis of asymmetrically substituted benzhydryl pyrrolidine derivatives has been achieved with stereoretention starting from enantiopure L-proline ester, highlighting the role of the pyrrolidine scaffold in maintaining stereochemical integrity. acs.org

Comparative Performance in Asymmetric Synthesis

The utility of this compound and its derivatives is often evaluated by comparing their effectiveness against other chiral auxiliaries or catalysts in achieving high levels of stereoselectivity. For example, in the context of hetero-Diels-Alder reactions, (S)-2-diphenylmethylpyrrolidine was among several catalysts screened for its efficiency. arkat-usa.org While it demonstrated the ability to induce enantioselectivity, its performance in terms of conversion and product ratio was compared to other catalysts like L-thiaproline, which showed notable improvements in enantioselectivity under specific conditions. arkat-usa.org

Function as a Chiral Catalyst in Enantioselective Transformations

Beyond its role as a structural component, this compound and its derivatives are effective as organocatalysts, directly participating in and accelerating chemical reactions while controlling their stereochemical course. lookchem.comlookchem.com

Employment in Aminocatalytic Cycloaddition Reactions (e.g., [4+2]-Cycloadditions)

Derivatives of this compound have been successfully employed as organocatalysts in aminocatalytic cycloaddition reactions, such as the hetero-Diels-Alder reaction. arkat-usa.org In these reactions, the chiral amine catalyst activates the substrate by forming a transient chiral enamine intermediate. This intermediate then reacts with a dienophile in a stereocontrolled manner, dictated by the chiral environment of the catalyst. For example, in the reaction between alkylidene- and arylidene-acetones with diethyl ketomalonate, (S)-1-(2-pyrrolidinylmethyl)pyrrolidine, a related chiral amine, catalyzed the asymmetric assembly to produce substituted tetrahydropyranones. arkat-usa.org While (S)-2-diphenylmethylpyrrolidine itself was tested and induced enantioselectivity, other derivatives were found to be more efficient for this specific transformation. arkat-usa.org The development of such organocatalytic systems is a significant area of research, aiming for environmentally friendly and metal-free asymmetric reactions. arkat-usa.org

The table below summarizes the performance of various catalysts in a direct amine-catalyzed hetero-Diels-Alder reaction.

CatalystConversion (%)Ratio (6a:7a)ee (%)
(S)-2-diphenylmethylpyrrolidine30poor49
L-thiaproline--notable improvement
(S)-1-(2-pyrrolidinylmethyl)pyrrolidinemoderate to very good yields-moderate
Data sourced from a study on direct organocatalytic Wittig/Hetero-Diels-Alder reactions. arkat-usa.org

Application in Dihydroxylation and Asymmetric Addition Reactions of Carbonyls

While direct evidence for the application of this compound itself in Sharpless dihydroxylation is limited in the provided results, the broader class of chiral pyrrolidine derivatives is known to be effective in various asymmetric transformations involving carbonyl compounds. For instance, related chiral organocatalysts are recognized for their versatility in catalyzing asymmetric Mannich reactions, Aldol (B89426) reactions, α-oxidation reactions, α-amination reactions, and nitro-Michael reactions. evitachem.com The principle of these reactions often involves the formation of a chiral enamine or iminium ion intermediate, which then reacts enantioselectively with the electrophile. The Sharpless asymmetric dihydroxylation, a landmark reaction for the enantioselective preparation of 1,2-diols from olefins, utilizes chiral ligands to control the stereochemical outcome. organic-chemistry.orgwikipedia.org This reaction proceeds via an osmium catalyst in the presence of a chiral ligand, where the ligand accelerates the reaction and transfers the chiral information. organic-chemistry.org

Use as Chiral Modifiers in Heterogeneous Catalytic Asymmetric Hydrogenation of C=C Bonds

In the realm of heterogeneous catalysis, this compound derivatives have been investigated as chiral modifiers for metal catalysts in the asymmetric hydrogenation of C=C bonds. worktribe.combenthamdirect.com In this approach, the chiral molecule adsorbs onto the surface of a metal catalyst (e.g., palladium nanoparticles) and creates a chiral environment for the hydrogenation reaction to occur enantioselectively. worktribe.com The pyrrolidine nitrogen is designed to interact with the substrate, while another functional group, such as a sulfide, anchors the modifier to the metal surface. worktribe.com This strategy aims to combine the advantages of heterogeneous catalysis (e.g., ease of catalyst separation and recycling) with the high enantioselectivity of homogeneous catalysis. worktribe.com Studies have shown that using catalytic amounts of these chiral modifiers can lead to enantiomeric excess in the product, demonstrating true heterogeneous enantioselective hydrogenation. worktribe.com For example, the hydrogenation of isophorone (B1672270) in the presence of (S)-2-(t-butyl-thiomethyl)-pyrrolidine as a modifier on palladium nanoparticles yielded trimethylcyclohexanone (B1229504) (TMCH) with a measurable enantiomeric excess. worktribe.com

The enantioselective turnover number, which indicates the number of product molecules generated per ligand molecule, has been used to confirm the catalytic nature of this process. worktribe.com

ModifierSubstrateProductYield (%)e.e. (%)Enantioselective Turnover Number
(S)-2-(t-butyl-thiomethyl)-pyrrolidineIsophoroneTMCH7015≥ 100
Data from a study on heterogeneously catalyzed asymmetric hydrogenation. worktribe.com

Catalytic Activity in Amine Formylation via CO2 Hydrosilylation

The transformation of carbon dioxide (CO2), an abundant and renewable C1 feedstock, into valuable chemicals is a key goal in sustainable chemistry. rsc.orgresearchgate.netcatco2nvers.eu One such transformation is the N-formylation of amines using CO2 and a reducing agent, typically a hydrosilane. rsc.orgresearchgate.net This process, known as CO2 hydrosilylation, provides a pathway to formamides, which are versatile chemicals in industry and research. catco2nvers.eu

In the context of organocatalysis for this reaction, N-Heterocyclic Carbenes (NHCs) have been explored. researchgate.net To probe the steric and electronic effects on catalytic activity and selectivity, a competition experiment was conducted involving the formylation of two different amines: pyrrolidine and the sterically bulkier (S)-2-diphenylmethylpyrrolidine. researchgate.net This study aimed to investigate whether a confined carbene catalyst could selectively discriminate between amines based on the steric hindrance at the nitrogen center. researchgate.net While a confined N-Heterocyclic Carbene catalyst showed the ability to selectively formylate the smaller amine in a competition between aniline (B41778) and N-methylaniline, the specific outcomes of the competition involving this compound highlight the influence of substrate structure on the catalytic process. researchgate.net

Organocatalytic Wittig/Hetero-Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings with high stereocontrol. wikipedia.org The hetero-Diels-Alder variant, where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom, allows for the synthesis of heterocyclic compounds. wikipedia.org Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major field, with proline and its derivatives being prominent catalysts. scispace.comprinceton.edu

In the development of one-pot tandem reactions, (S)-2-diphenylmethylpyrrolidine has been identified as a highly effective organocatalyst. researchgate.net Specifically, it has been shown to be the most efficient catalyst among several screened for a direct organocatalytic Wittig/hetero-Diels-Alder sequence. researchgate.net This one-pot reaction provides a streamlined route to complex molecular architectures, and the efficacy of (S)-2-diphenylmethylpyrrolidine underscores its utility in mediating challenging multi-component transformations. researchgate.net The mechanism of such organocatalytic cycloadditions can be complex, sometimes involving zwitterionic intermediates. nih.gov

Role as a Chiral Solvating Agent for NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of molecules. fordham.edu For chiral compounds, determining the enantiomeric composition (the ratio of enantiomers in a mixture) is crucial. rsc.orgnih.gov One common NMR-based strategy involves using a chiral solvating agent (CSA). rsc.orguludag.edu.tr A CSA is a chiral molecule that interacts with the enantiomers of another chiral compound to form transient diastereomeric complexes, which can exhibit different NMR signals, allowing for their quantification. fordham.edu

This compound has been recognized as an excellent chiral solvating agent for this purpose. lookchem.comalfachemic.comchembk.comchemicalbook.comchemicalbook.com Both the (S)- and (R)-enantiomers are used to directly determine the enantiomeric composition of chiral compounds through NMR analysis. alfachemic.comchembk.comchemicalbook.com

Direct Determination of Enantiomeric Composition of Chiral Carboxylic Acids

The ability of this compound to act as a CSA is particularly well-documented for the analysis of chiral carboxylic acids. lookchem.comalfachemic.comchembk.comchemicalbook.comchemicalbook.com Its interaction with the enantiomers of a chiral acid leads to distinct and resolvable signals in the NMR spectrum, enabling direct measurement of enantiomeric purity. uludag.edu.trlookchem.com This application makes it a valuable analytical tool in the study and characterization of chiral molecules. lookchem.com Research has also shown its effectiveness for some secondary alcohols. uludag.edu.tr

Analyte ClassEffectiveness as Chiral Solvating Agent
Chiral Carboxylic AcidsExcellent uludag.edu.trlookchem.comalfachemic.comchembk.comchemicalbook.comchemicalbook.com
Secondary AlcoholsGood (for some cases) uludag.edu.tr

Development of C-2 Symmetric Diamine Ligands from this compound for Asymmetric Transformations

Chiral diamines are a privileged class of ligands in asymmetric catalysis, finding widespread use in reactions catalyzed by transition metals. nih.govsigmaaldrich.comrsc.org C-2 symmetric diamines, in particular, are of great interest as their symmetry can simplify the analysis of catalytic cycles and often leads to high levels of enantioselectivity. nih.govnih.gov

(S)-2-Diphenylmethylpyrrolidine serves as a valuable chiral starting material for the synthesis of more complex C-2 symmetric diamine ligands. lookchem.com For example, C-2 symmetric diamines have been successfully prepared from (S)-2-(diphenylmethyl)pyrrolidine, demonstrating its role as a foundational chiral building block. lookchem.com These newly synthesized diamines can then be employed as ligands in various asymmetric transformations, such as palladium-mediated asymmetric allylations, where they have been shown to induce high levels of asymmetry. nih.gov

Exploration in Asymmetric Fluorinating Reagents

The introduction of fluorine atoms into organic molecules can dramatically alter their physical and biological properties. core.ac.uk Consequently, the development of new fluorinating reagents, especially those that can introduce fluorine enantioselectively, is an area of intense research. beilstein-journals.orgnih.govbeilstein-journals.org These reagents are broadly classified as electrophilic or nucleophilic. core.ac.uk

The chiral structure of this compound has made it a candidate for exploration in the development of new chiral fluorinating agents. dur.ac.uk Specifically, attempts have been made to develop a nucleophilic asymmetric fluorinating reagent using (2S)-(diphenylmethyl)pyrrolidine as a chiral component. dur.ac.uk This line of inquiry places the compound within the broader effort to create novel, cost-effective, and highly selective reagents for C-F bond formation, a significant challenge in organofluorine chemistry. core.ac.uknih.gov

Spectroscopic and Analytical Characterization Methodologies for 2 Diphenylmethylpyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-diphenylmethylpyrrolidine, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in providing a detailed picture of its atomic framework.

¹H NMR Analysis of Diastereotopic Protons

In a chiral molecule like this compound, the presence of a stereocenter renders the adjacent methylene (B1212753) (CH₂) protons on the pyrrolidine (B122466) ring diastereotopic. openstax.orgmasterorganicchemistry.comlibretexts.org This means they are chemically non-equivalent and, as a result, will have different chemical shifts in the ¹H NMR spectrum. masterorganicchemistry.comnmrdb.orgresearchgate.net The proximity of these protons to the chiral carbon center leads to distinct electronic environments, causing them to resonate at different frequencies. researchgate.net This phenomenon is a key indicator of the molecule's chirality and provides valuable information for assigning the signals in the proton spectrum. The protons on the two phenyl rings also exhibit complex splitting patterns, further contributing to the unique ¹H NMR fingerprint of the molecule.

¹³C NMR Analysis for Quaternary Carbons

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of this compound. A significant feature in the ¹³C NMR spectrum is the signal corresponding to the quaternary carbon atom—the carbon atom to which the two phenyl groups and the pyrrolidine ring are attached. Quaternary carbons typically show weak signals in proton-decoupled ¹³C NMR spectra because they lack directly attached protons, which would otherwise provide signal enhancement through the Nuclear Overhauser Effect (NOE). oregonstate.edu Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to distinguish quaternary carbons from methyl (CH₃), methylene (CH₂), and methine (CH) groups. libretexts.org The chemical shift of this quaternary carbon is influenced by the electron-withdrawing effects of the aromatic rings and provides a key diagnostic peak in the spectrum. researchgate.netuoi.grumich.edu

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. mit.eduresearchgate.neted.ac.uk For a chiral molecule like this compound, obtaining a high-quality single crystal allows for the unambiguous assignment of the (R) or (S) configuration at the stereocenter. caymanchem.combioscience.co.uk The technique relies on the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal. mit.edued.ac.uk By analyzing the intensities of Bijvoet pairs of reflections (hkl and -h-k-l), the absolute structure can be determined. mit.edu The Flack parameter, derived from the crystallographic data, is a critical value for assessing the correctness of the assigned absolute configuration. chem-soc.sinih.gov

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.govchromatographyonline.comyoutube.com

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula (C₁₇H₁₉N). nih.gov

Electron ionization (EI) or other ionization techniques will cause the molecule to fragment in a predictable manner. The analysis of these fragment ions provides valuable clues about the molecule's structure. Common fragmentation pathways for this compound would likely involve the cleavage of the bond between the pyrrolidine ring and the diphenylmethyl group, leading to the formation of a stable diphenylmethyl cation (tropylium-like ion) and a pyrrolidinyl radical or vice versa. The resulting fragmentation pattern serves as a fingerprint for the compound's identification. nih.govchromatographyonline.comlcms.cz

Table 1: Key Mass Spectrometry Data for this compound

Analysis Type Information Obtained Expected m/z Values
Molecular Ion PeakConfirmation of Molecular Weight~237.15
Fragmentation AnalysisStructural ElucidationFragments corresponding to diphenylmethyl and pyrrolidine moieties

Other Spectroscopic Techniques for Structural Elucidation

While NMR, X-ray crystallography, and mass spectrometry are the primary tools, other spectroscopic techniques can provide complementary information for the structural elucidation of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups. For this compound, the IR spectrum would show characteristic absorption bands for C-H stretching from the aromatic and aliphatic portions of the molecule, as well as N-H stretching from the secondary amine in the pyrrolidine ring. fishersci.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenyl groups in this compound will give rise to characteristic absorption bands in the UV region, which can be useful for quantitative analysis. nih.gov

Table 2: Summary of Spectroscopic Data for this compound

Technique Key Findings
¹H NMR Shows distinct signals for diastereotopic protons on the pyrrolidine ring.
¹³C NMR Identifies the quaternary carbon and all other carbon environments.
X-ray Crystallography Determines the absolute (R/S) configuration of the chiral center.
Mass Spectrometry Confirms the molecular weight and reveals fragmentation patterns.
Infrared Spectroscopy Shows characteristic N-H and C-H stretching vibrations.
UV-Vis Spectroscopy Exhibits absorption bands characteristic of the phenyl groups.

Theoretical and Computational Studies of 2 Diphenylmethylpyrrolidine

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organic reactions catalyzed by 2-diphenylmethylpyrrolidine derivatives. core.ac.ukacs.orgnih.gov By calculating the energies and structures of reactants, intermediates, transition states, and products, DFT provides a detailed map of the reaction pathway. core.ac.uksumitomo-chem.co.jpbeilstein-journals.org This is crucial for understanding the nuanced factors that control reactivity and selectivity in organocatalysis. acs.orgnih.gov

Computational studies on catalysts like diarylprolinol silyl (B83357) ethers have illuminated the structure and reactivity of key intermediates such as enamines and iminium ions. acs.orgnih.gov These intermediates are central to the two main activation modes in aminocatalysis: HOMO-raising (enamine catalysis) and LUMO-lowering (iminium ion catalysis). acs.orgnih.gov DFT calculations help determine which pathway is favored under specific conditions, a critical factor for achieving high stereoselectivity. acs.orgnih.gov For instance, in reactions involving α,β-unsaturated aldehydes, these catalysts can also enable remote functionalization through the formation of vinylogous iminium ions or extended dienamine, trienamine, and tetraenamine intermediates. acs.orgnih.gov Computational studies have been pivotal in predicting the regioselectivity in these complex systems, which feature multiple potential reaction sites. acs.orgnih.gov

Furthermore, DFT has been used to study the reaction mechanisms of specific transformations. In the reaction of 1,4-dicarbonyls, DFT calculations showed that the process proceeds via a radical pathway, helping to explain the stereochemical outcome. rsc.orgrsc.org In other cases, such as the reaction between enamines and nitro olefins, DFT has been used to investigate the potential for different cycloaddition pathways and the stability of resulting intermediates like cyclobutanes. Theoretical calculations can also be combined with experimental data, such as comparing DFT-calculated structures with those determined by X-ray crystallography, to validate the proposed mechanistic models.

Table 1: Application of DFT in Mechanistic Studies of this compound Derivatives

Studied Aspect Key Intermediates Computational Insights References
Reaction Pathways Enamines, Iminium Ions Elucidation of HOMO-raising vs. LUMO-lowering activation modes. acs.org, nih.gov
Regioselectivity Vinylogous Iminium Ions, Polyamines Prediction of reaction sites in remote functionalization reactions. acs.org, nih.gov
Stereoselectivity Transition States (TS) Calculation of energy differences between diastereomeric transition states. rsc.org, rsc.org, rsc.org
Intermediate Stability Cyclobutanes, Zwitterions Assessment of the stability and potential role of transient species. -

Computational Modeling of Stereochemical Mechanisms

The high degree of stereoselectivity achieved with this compound-based catalysts is a primary reason for their widespread use. Computational modeling has been essential in explaining the origins of this stereocontrol. rsc.org The key structural feature of these catalysts is the bulky diphenylmethyl group (or related diaryl substituents) attached to the C2 position of the pyrrolidine (B122466) ring.

Computational studies, including DFT and force field calculations, have confirmed that this large substituent effectively blocks one face of the reactive enamine or iminium ion intermediate. rsc.orgrsc.org This steric shielding directs the incoming electrophile or nucleophile to the opposite, more accessible face, thereby controlling the stereochemical outcome of the C-C bond formation. rsc.org

Detailed computational analyses of transition state geometries have provided a quantitative understanding of this phenomenon. rsc.orgrsc.orgrsc.org By comparing the activation energies of the different possible diastereomeric transition states, researchers can predict which stereoisomer will be formed preferentially. rsc.orgrsc.org These models have shown that the energy difference between competing transition states, which dictates the enantiomeric excess (ee) of the product, arises from subtle differences in steric and electronic interactions. rsc.orgrsc.org For example, in some cases, the catalyst or intermediate may adopt a less stable conformation to avoid severe steric clashes in the transition state, a phenomenon that has been rationalized through computational modeling. rsc.orgrsc.org These theoretical predictions have shown strong agreement with experimental results, validating the proposed stereochemical models. rsc.org

Table 2: Factors Influencing Stereoselectivity as Determined by Computational Modeling

Influencing Factor Description Computational Method References
Steric Shielding The bulky diarylmethyl group blocks one face of the reactive intermediate, directing the approach of the substrate. DFT, Force Field rsc.org, rsc.org
Transition State Energy The enantioselectivity is determined by the relative free energy of the diastereomeric transition states. DFT rsc.org, rsc.org
Conformational Changes The catalyst's pyrrolidine ring and substituents can adopt specific conformations to minimize steric strain in the transition state. DFT, ONIOM rsc.org, rsc.org
Weak Non-covalent Interactions Intramolecular hydrogen bonds and other weak interactions can stabilize one transition state over another. DFT rsc.org

Investigation of Intermolecular Interactions and Chiral Recognition Mechanisms

This compound and its enantiomers are not only used as catalysts but also as chiral solvating agents for the NMR analysis of chiral compounds. caymanchem.com This application relies on the principle of chiral recognition, where the chiral host forms diastereomeric complexes with the enantiomers of a chiral guest molecule, leading to distinguishable NMR signals. Understanding the nature of the intermolecular interactions responsible for this recognition is crucial and has been a focus of computational studies. chemrxiv.org

Advanced computational methods are employed to characterize the non-covalent interactions that stabilize these diastereomeric complexes. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful technique that analyzes the topology of the electron density to identify and characterize chemical bonds, including weak interactions like hydrogen bonds, dihydrogen bonds, and van der Waals interactions. nih.govresearchgate.netacs.org By locating bond critical points (BCPs) between atoms of the host and guest molecules, QTAIM can provide quantitative measures of interaction strength. acs.orgresearchgate.net

Another widely used method is Natural Bond Orbital (NBO) analysis. NBO transforms the calculated molecular orbitals into a picture of localized bonds and lone pairs, which aligns with intuitive chemical concepts. nih.govresearchgate.net It is particularly useful for quantifying charge transfer and hyperconjugative interactions between the orbitals of the interacting molecules, such as the donation of electron density from a Lewis base to a Lewis acid. nih.gov The combination of QTAIM and NBO analysis provides a detailed and robust picture of the specific hydrogen bonds, steric repulsions, and other weak forces that lead to differential stability between the diastereomeric complexes, thus explaining the mechanism of chiral recognition at the molecular level. chemrxiv.orgnih.govresearchgate.net

Table 3: Computational Methods for Investigating Chiral Recognition

Computational Method Information Provided Type of Interactions Analyzed References
Molecular Dynamics (MD) Simulates the dynamic behavior and conformational preferences of the host-guest complex over time. Overall complex stability and structure. -
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of electron density topology to identify bond paths and critical points between interacting atoms. Hydrogen bonds, halogen bonds, van der Waals contacts. nih.gov, researchgate.net, acs.org
Natural Bond Orbital (NBO) Analysis Quantifies orbital-orbital interactions, charge transfer, and hyperconjugation between host and guest. Lewis acid-base interactions, charge transfer stabilization. nih.gov, researchgate.net, researchgate.net
Reduced Density Gradient (RDG) Visualizes non-covalent interaction regions in real space, distinguishing between attractive and repulsive forces. van der Waals interactions, hydrogen bonds, steric clashes. chemrxiv.org

Derivatives and Analogues of 2 Diphenylmethylpyrrolidine in Chemical Research

Structural Analogues and Their Chemical Properties (e.g., Desoxy-D2PM, Diphenylprolinol)

In the study of 2-diphenylmethylpyrrolidine, two analogues are of particular significance: Desoxy-D2PM and Diphenylprolinol. It is a crucial point of clarification that "Desoxy-D2PM" is a common synonym for this compound itself. The primary structural analogue for comparison is Diphenylprolinol, also known as D2PM.

Diphenylprolinol is the parent compound from which this compound (Desoxy-D2PM) is structurally derived. The key chemical distinction lies in the presence of a hydroxyl group. This compound is the 4-dehydroxylated structural analogue of diphenylprolinol. rsc.org This seemingly minor structural change—the removal of a single hydroxyl group from the diphenylmethyl moiety—has a significant impact on the molecule's polarity and hydrogen-bonding capabilities. While Diphenylprolinol can act as a hydrogen bond donor via its hydroxyl group, this compound cannot, which alters its interaction with other molecules and its potential applications in catalysis and as a chemical reagent. Both compounds are utilized in their enantiomerically pure forms as chiral derivatizing agents in chemical synthesis. rsc.org

Table 1: Comparison of this compound and its Key Analogue

FeatureThis compoundDiphenylprolinol
Common Synonym(s) Desoxy-D2PM, 2-BenzhydrylpyrrolidineD2PM, Diphenyl-2-pyrrolidinyl-methanol
Molecular Formula C₁₇H₁₉NC₁₇H₁₉NO
Molar Mass 237.34 g/mol 253.34 g/mol
Key Structural Feature Diphenylmethyl group at the 2-position of the pyrrolidine (B122466) ring.Diphenylmethanol group at the 2-position of the pyrrolidine ring.
Functional Difference Lacks a hydroxyl group.Contains a hydroxyl (-OH) group.
Primary Relationship Is the dehydroxylated analogue of Diphenylprolinol. rsc.orgIs the parent alcohol of this compound.

Structure-Reactivity Relationships in Catalytic Applications

The utility of this compound and its derivatives in catalysis is intrinsically linked to its three-dimensional structure. The relationship between the molecule's architecture and its reactivity is a key area of investigation, particularly in the field of asymmetric organocatalysis, where it can be used as a chiral catalyst.

The catalytic activity is governed by several structural features:

The Chiral Center: The carbon atom at the 2-position of the pyrrolidine ring, to which the diphenylmethyl group is attached, is a stereocenter. This chirality is transferred during a catalytic cycle to the substrate, enabling the enantioselective synthesis of a desired product.

The Diphenylmethyl Group: The two phenyl rings create a well-defined, sterically hindered chiral environment or "pocket" around the catalytic site. This steric bulk is crucial for differentiating between the two faces of an approaching substrate molecule, which is the basis for enantioselectivity.

The Pyrrolidine Ring: The pyrrolidine ring serves as a rigid scaffold, holding the diphenylmethyl group and the nitrogen atom in a fixed spatial arrangement. The nitrogen atom's lone pair of electrons or an N-H bond can participate directly in the catalytic mechanism, often through the formation of hydrogen bonds or by acting as a Lewis base.

Research into aryl pyrrolidine-based organocatalysts demonstrates that noncovalent interactions (NCIs) are fundamental to their function. The catalyst's ability to form hydrogen bonds and engage in other NCIs with the reaction partners dictates the transition state's stability and, consequently, the reaction's selectivity. The structure of the this compound core is thus essential for pre-organizing the substrate and reagent in a way that favors one enantiomeric outcome over the other.

Synthesis and Characterization of Novel Bridged Diamine Derivatives

The synthesis of bridged diamine derivatives based on the pyrrolidine scaffold is a specialized area of chemical research aimed at creating highly rigid and conformationally constrained ligands for catalysis. While specific literature detailing the synthesis of bridged diamine derivatives directly from this compound is limited, the general principles for creating such structures from pyrrolidine precursors are well-established.

The primary motivation for introducing a bridge into the structure is to reduce conformational flexibility. This rigidity can lead to higher enantioselectivities in catalytic reactions by locking the catalyst into a single, optimal conformation. Furthermore, creating bridged structures can alter the physicochemical properties of the molecule, such as improving aqueous solubility and reducing lipophilicity.

A common strategy involves starting with a chiral pyrrolidine precursor, such as (S)-proline, and building the bridged framework through a series of cyclization reactions. For example, sparteine-like chiral diamines, which are rigid, bridged structures, have been synthesized and evaluated as ligands in asymmetric lithiation-substitution reactions. rsc.org These syntheses demonstrate that a rigid framework is often necessary for high enantioselectivity.

The characterization of such novel bridged diamines relies on a suite of standard analytical techniques:

NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): Used to elucidate the complex three-dimensional structure and confirm the connectivity of atoms within the bridged system.

Mass Spectrometry (MS): Confirms the molecular weight and elemental composition of the newly synthesized compound.

X-ray Crystallography: Provides unambiguous proof of the molecule's absolute and relative stereochemistry and detailed information about its solid-state conformation.

Design Principles for Pyrrolidine Ring Modifications in Tuned Catalysis

The ability to "tune" the performance of a catalyst is a central goal in chemical synthesis. For catalysts based on the this compound framework, modifications to the pyrrolidine ring and its substituents are the primary means of achieving this control. The design principles revolve around systematically altering the steric and electronic properties of the catalyst to optimize it for a specific chemical transformation.

Key design principles include:

Modification of the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is a common site for modification. Attaching different functional groups, such as ureas, thioureas, or squaramides, transforms the simple pyrrolidine into a powerful hydrogen-bond donor (HBD) catalyst. The choice of the HBD moiety significantly impacts catalytic activity and selectivity, as these groups differ in acidity and their ability to form complex hydrogen-bond networks. For instance, in certain reactions, squaramide-based catalysts have shown higher enantioselectivity and yield compared to analogous thiourea-based catalysts, potentially due to differences in acidity.

Substitution on the Phenyl Rings: Adding electron-donating or electron-withdrawing groups to the two phenyl rings of the diphenylmethyl group can electronically tune the catalyst. These substituents can influence the acidity of the N-H proton or the hydrogen-bond donating group, thereby modulating the strength of the catalyst-substrate interaction.

Alteration of Steric Bulk: The steric environment is a critical factor in enantioselectivity. Increasing or decreasing the steric bulk of the groups on the phenyl rings or on the pyrrolidine ring itself can refine the shape of the chiral pocket, leading to better discrimination between prochiral faces of a substrate. Studies have shown a distinct dependence on the identity of the electrophilic partner and the HBD catalyst, indicating that a successful catalyst must be precisely matched to the reaction it is intended to promote.

By applying these principles, chemists can rationally design and synthesize libraries of catalysts derived from the this compound core, systematically screening them to identify the optimal structure for achieving high yield and enantioselectivity in a target reaction.

Future Directions and Emerging Research Avenues in 2 Diphenylmethylpyrrolidine Chemistry

Advancements in Green Chemistry and Sustainable Synthesis of Pyrrolidine (B122466) Frameworks

The principles of green chemistry are increasingly influencing the synthesis of complex molecules, and the pyrrolidine framework, the core of 2-diphenylmethylpyrrolidine, is no exception. Future research will undoubtedly focus on developing more sustainable and environmentally benign methods for constructing this important heterocyclic system. Key advancements are anticipated in the following areas:

Catalyst-Free and Solvent-Free Reactions: A significant push is being made towards reaction conditions that eliminate the need for catalysts and hazardous organic solvents. nih.gov For instance, three-component domino reactions in environmentally friendly solvent systems like ethanol/water mixtures have been developed for the synthesis of complex pyrrolidine-fused spirooxindoles. rsc.org Similarly, solvent-free conditions for asymmetric aldol (B89426) reactions catalyzed by pyrrolidine derivatives have been explored, adhering to green chemistry principles. cam.ac.uk

Energy-Efficient Synthesis: Microwave-assisted organic synthesis represents another frontier in the green synthesis of pyrrolidine derivatives. nih.gov This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

The application of these green methodologies to the specific synthesis of this compound and its derivatives will be a major focus, aiming to reduce the environmental footprint of producing these valuable chiral compounds.

Rational Design of Novel Chiral Catalysts Based on the this compound Scaffold

The this compound scaffold, particularly in the form of diarylprolinol silyl (B83357) ethers, has been a workhorse in asymmetric organocatalysis for over a decade. nih.gov The future of catalyst design in this area lies in a more rational and predictable approach to developing novel catalysts with enhanced activity, selectivity, and broader substrate scope.

The rational design process involves a deep understanding of the catalytic cycle, including the formation of key enamine and iminium-ion intermediates. nih.govrsc.org By systematically modifying the structure of the this compound scaffold, researchers can fine-tune the steric and electronic properties of the catalyst to achieve optimal performance in a desired transformation. Key areas for modification and innovation include:

The Silyl Ether Group: The bulky silyl ether group plays a crucial role in shielding one face of the reactive intermediate, thereby directing the approach of the substrate and controlling the stereochemical outcome. The size and nature of the silyl group can be varied to optimize enantioselectivity for different classes of substrates.

Aryl Groups on the Diphenylmethyl Moiety: Modifications to the two phenyl rings of the diphenylmethyl group can influence the electronic environment of the catalytic center and provide additional steric hindrance. Introducing electron-donating or electron-withdrawing groups, or extending the aromatic system, can have a profound impact on the catalyst's reactivity and selectivity.

Substituents on the Pyrrolidine Ring: The pyrrolidine ring itself can be functionalized to introduce additional stereocontrol elements or to anchor the catalyst to a solid support for easier separation and recycling.

The following table summarizes the impact of structural modifications on the performance of diarylprolinol silyl ether catalysts in various asymmetric reactions.

Catalyst ModificationReaction TypeEffect on PerformanceReference
Bulky silyl ether group (e.g., TIPS, TBDPS)Diels-Alder ReactionIncreased enantioselectivity and exo-selectivity researchgate.net
Electron-withdrawing groups on aryl ringsMichael AdditionEnhanced reactivity and enantioselectivity nih.gov
cis-2,5-disubstitution on pyrrolidine ringMichael AdditionExcellent yield and enantioselectivity (>99% ee) researchgate.net
Immobilization on a polymer supportDomino Michael-KnoevenagelFacilitates catalyst recycling and use in flow chemistry rsc.org

The continued exploration of these structural modifications, guided by mechanistic insights and computational modeling, will undoubtedly lead to the discovery of next-generation catalysts with unprecedented levels of efficiency and selectivity.

Integration with Flow Chemistry and High-Throughput Screening for Catalytic Discoveries

The translation of highly efficient catalytic reactions from the laboratory bench to industrial-scale production often faces challenges related to batch processing, such as scalability, safety, and reproducibility. Flow chemistry offers a powerful solution to these challenges, and the integration of this compound-based catalysts into continuous flow systems is a rapidly emerging area of research.

The immobilization of diarylprolinol silyl ethers onto polystyrene supports has been successfully demonstrated, enabling their use as catalysts in continuous flow reactors for the enantioselective synthesis of highly functionalized cyclohexane (B81311) derivatives. rsc.org This approach not only facilitates the separation and recycling of the catalyst but also allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. youtube.comresearchgate.net

In parallel with the development of flow chemistry applications, high-throughput screening (HTS) techniques are poised to accelerate the discovery of new and improved catalysts based on the this compound scaffold. By creating libraries of structurally diverse catalyst analogues and rapidly screening their performance in a target reaction, researchers can quickly identify promising candidates for further optimization. rsc.org This combinatorial approach, which is well-suited for the modular nature of the this compound scaffold, can significantly reduce the time and effort required for catalyst development.

The synergy between HTS for catalyst discovery and flow chemistry for process development represents a powerful paradigm for the future of asymmetric catalysis. Promising catalysts identified through HTS can be readily immobilized and integrated into continuous flow systems, enabling the rapid and efficient production of enantioenriched molecules for a wide range of applications.

Expanding the Scope of Chiral Derivatizing and Solvating Agents

Beyond its prominent role in catalysis, this compound and its enantiomers have found valuable applications as chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs) for the determination of enantiomeric excess by NMR spectroscopy. rsc.orgcam.ac.ukrsc.org This analytical application is based on the ability of the chiral agent to interact with the enantiomers of a racemic analyte to form diastereomeric species that are distinguishable by NMR.

Currently, (S)-2-diphenylmethylpyrrolidine has been shown to be an effective CSA for the NMR analysis of chiral carboxylic acids and some secondary alcohols. rsc.org However, there is significant potential to expand the scope and utility of this scaffold in chiral analysis. Future research in this area will likely focus on:

Design of Novel Derivatizing and Solvating Agents: By systematically modifying the this compound structure, new CDAs and CSAs can be developed with improved discriminatory power for a wider range of chiral analytes. For example, the introduction of specific functional groups could enhance the binding affinity and selectivity for particular classes of compounds, such as amines, amino acids, or thiols.

Broader Substrate Scope: A key goal will be to develop a toolbox of this compound-based reagents that can be used to analyze the enantiomeric composition of a diverse array of chiral molecules. This will involve synthesizing and evaluating a library of derivatives with varying steric and electronic properties.

Application in Other Analytical Techniques: While NMR is the primary technique for which these agents are currently used, there is potential to explore their application in other analytical methods, such as chiral chromatography or mass spectrometry. For example, derivatization with a chiral agent can enhance the separation of enantiomers in HPLC or GC.

The development of a broader range of highly effective chiral derivatizing and solvating agents based on the this compound scaffold will provide chemists with powerful tools for the accurate and efficient determination of enantiomeric purity, a critical aspect of asymmetric synthesis and drug development.

Computational Chemistry-Guided Optimization of Enantioselectivity

Computational chemistry has become an indispensable tool in modern catalyst design, providing deep insights into reaction mechanisms and the origins of enantioselectivity. mdpi.com For catalysts based on the this compound scaffold, computational methods such as Density Functional Theory (DFT) are being used to model transition states and elucidate the subtle non-covalent interactions that govern stereochemical outcomes. rsc.orgrsc.org

Recent computational studies on reactions catalyzed by diarylprolinol silyl ethers have revealed that the enantiomeric excess is highly dependent on the conformation of the catalyst and the structural deformations it undergoes during the catalytic cycle. rsc.orgrsc.org By analyzing the transition state structures for the formation of the major and minor enantiomers, researchers can identify the key steric and electronic factors that control the selectivity of the reaction.

This fundamental understanding can then be used to guide the rational design of new catalysts with improved enantioselectivity. For example, if a computational model suggests that a particular steric clash in the transition state is detrimental to selectivity, a new catalyst can be designed in which that steric clash is minimized. This iterative process of computational modeling and experimental validation can significantly accelerate the development of highly enantioselective catalysts.

The following table highlights key applications of computational chemistry in the study of this compound-based catalysts.

Computational MethodApplicationKey InsightsReference
Density Functional Theory (DFT)Modeling transition states in radical addition reactionsEnantioselectivity is determined by conformational changes and structural deformations of the catalyst. rsc.orgrsc.org
Force Field CalculationsConformational analysis of large and flexible catalyst systemsIdentifies the most stable ground state conformations of the catalyst-substrate complex. rsc.org
ONIOM CalculationsStudying large chemical systems by treating different parts at different levels of theoryEnables the accurate modeling of complex catalytic systems in a computationally efficient manner. rsc.org
Automated Catalyst Design Software (e.g., ACE, AARON)Screening of virtual catalyst librariesPredicts the most stereoselective catalysts for a given reaction, accelerating catalyst discovery. nih.gov

As computational methods continue to increase in accuracy and predictive power, their role in the design and optimization of enantioselective catalysts based on the this compound scaffold will only become more prominent. The synergy between computational chemistry and experimental synthesis will be a driving force in the development of the next generation of highly efficient and selective organocatalysts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Diphenylmethylpyrrolidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, chloromethyl intermediates (e.g., 2-(chloromethyl)pyrrolidine derivatives) can react with aryl Grignard reagents under inert atmospheres. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical: anhydrous tetrahydrofuran (THF) at −78°C improves selectivity, while room-temperature reactions may favor side products . Purification via column chromatography (silica gel, hexane/ethyl acetate) is commonly employed, with yields ranging from 40–75% depending on steric hindrance .

Q. How should researchers characterize this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, pyrrolidine ring protons typically appear at δ 1.5–3.0 ppm, while aromatic protons resonate at δ 6.8–7.5 ppm .
  • HPLC/MS : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients. Electrospray ionization (ESI-MS) detects molecular ion peaks (e.g., [M+H]+ at m/z 294) .
  • Melting Point : Compare experimental values (e.g., 76–78°C) with literature data to verify crystallinity .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis due to potential respiratory irritancy .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .
  • First Aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from solvation effects, tautomerism, or impurities. Strategies include:

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering) that obscure proton splitting .
  • High-Resolution Mass Spectrometry (HRMS) : Distinguish isobaric impurities (e.g., m/z 294.1854 vs. 294.1821) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by analyzing crystal structures .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for Suzuki-Miyaura couplings to achieve >90% enantiomeric excess (ee) .
  • Chiral Stationary Phases (CSPs) : Employ HPLC with amylose-based CSPs (e.g., Chiralpak AD-H) to separate enantiomers and validate ee .
  • Kinetic Resolution : Leverage differences in reaction rates between enantiomers during nucleophilic substitutions .

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

  • Methodological Answer : The compound’s diarylethylamine backbone suggests NMDA receptor affinity. Recommended assays:

  • Radioligand Binding : Competitive displacement of [³H]MK-801 in cortical membrane preparations to measure IC₅₀ values .
  • Electrophysiology : Patch-clamp recordings in hippocampal neurons to assess ion channel modulation .
  • Molecular Dynamics Simulations : Model ligand-receptor docking using software like AutoDock Vina to predict binding modes .

Data Contradiction and Reproducibility

Q. Why might synthetic yields of this compound vary between labs, and how can reproducibility be improved?

  • Methodological Answer : Yield variability stems from:

  • Moisture Sensitivity : Hydrolysis of intermediates (e.g., chloromethyl groups) in humid conditions. Use molecular sieves or anhydrous solvents .
  • Catalyst Lot Variability : Screen multiple batches of palladium catalysts for cross-coupling efficiency .
  • Standardized Protocols : Publish detailed procedures (e.g., reaction times, stirring rates) in repositories like Zenodo to enhance reproducibility .

Analytical Method Development

Q. What advanced techniques validate the stability of this compound under storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor degradation via UPLC-PDA for new peaks .
  • Accelerated Stability Testing : Use Arrhenius equations to predict shelf life at 25°C based on high-temperature data .

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